4-iodo-N,N-dimethylpyrazole-1-sulfonamide
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Overview
Description
4-iodo-N,N-dimethylpyrazole-1-sulfonamide is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of iodine and sulfonamide groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N,N-dimethylpyrazole-1-sulfonamide typically involves the iodination of N,N-dimethylpyrazole-1-sulfonamide. One common method includes the use of iodine and ammonium hydroxide to achieve the iodination process . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives of the compound .
Scientific Research Applications
4-iodo-N,N-dimethylpyrazole-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets. The presence of the iodine and sulfonamide groups allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, depending on the specific structure and functional groups present .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the N,N-dimethyl and sulfonamide groups.
N,N-Dimethylpyrazole-1-sulfonamide: Similar but lacks the iodine atom.
Uniqueness
4-iodo-N,N-dimethylpyrazole-1-sulfonamide is unique due to the presence of both iodine and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-N,N-dimethylpyrazole-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNNXVBGIXCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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